molecular formula C17H20NO2P B6298470 2-((2S,3S)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine CAS No. 2565792-52-9

2-((2S,3S)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine

Cat. No.: B6298470
CAS No.: 2565792-52-9
M. Wt: 301.32 g/mol
InChI Key: NFXZRUNTUSEVGQ-KKSFZXQISA-N
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Description

2-((2S,3S)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine is a complex organic compound featuring a unique structure that includes a tert-butyl group, a methoxy group, and a dihydrobenzo[d][1,3]oxaphosphol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2S,3S)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the dihydrobenzo[d][1,3]oxaphosphol ring through a cyclization reaction, followed by the introduction of the tert-butyl and methoxy groups under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-((2S,3S)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-((2S,3S)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-((2S,3S)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine exerts its effects involves interactions with specific molecular targets and pathways. The tert-butyl group, for example, can influence the compound’s reactivity and stability, while the methoxy group may affect its solubility and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((2S,3S)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine apart is its combination of functional groups and ring structure, which confer unique chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[(2S,3S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20NO2P/c1-17(2,3)21-15-13(19-4)9-7-10-14(15)20-16(21)12-8-5-6-11-18-12/h5-11,16H,1-4H3/t16-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXZRUNTUSEVGQ-KKSFZXQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@@]1[C@H](OC2=C1C(=CC=C2)OC)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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